

# Comparative analysis of spectroscopic data of C<sub>7</sub>H<sub>15</sub>Cl isomers

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## Compound of Interest

Compound Name: 3-Chloro-2,4-dimethylpentane

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## A Comparative Spectroscopic Analysis of C<sub>7</sub>H<sub>15</sub>Cl Isomers

This guide provides a detailed comparative analysis of the spectroscopic data for various structural isomers of chloroheptane (C<sub>7</sub>H<sub>15</sub>Cl). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the identification and differentiation of these closely related compounds. The guide summarizes key quantitative data from Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR), Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in clear, comparative tables. Detailed experimental protocols for these techniques are also provided.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for five isomers of C<sub>7</sub>H<sub>15</sub>Cl: 1-chloroheptane, 2-chloroheptane, 3-chloroheptane, 1-chloro-2-methylhexane, and 2-chloro-2-methylhexane.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Data

Table 1: <sup>1</sup>H NMR Chemical Shifts (δ, ppm) for C<sub>7</sub>H<sub>15</sub>Cl Isomers in CDCl<sub>3</sub>

Isomer	-CH <sub>2</sub> Cl / -CHCl-	-CH <sub>3</sub>	Other -CH <sub>2</sub> - / -CH-
1-Chloroheptane	3.52 (t)	0.89 (t)	1.77 (quint), 1.2-1.6 (m)[1]
2-Chloroheptane	~4.0 (m)	1.5 (d), 0.9 (t)	1.2-1.8 (m)
3-Chloroheptane	~3.9 (m)	0.9 (t), 1.0 (t)	1.2-1.9 (m)
1-Chloro-2-methylhexane	~3.4 (m)	0.9 (d), 0.9 (t)	1.1-1.7 (m)
2-Chloro-2-methylhexane	-	1.5 (s), 0.9 (t)	1.1-1.8 (m)

Note: 't' denotes a triplet, 'quint' a quintet, 'm' a multiplet, 'd' a doublet, and 's' a singlet. The chemical shifts are approximate and can vary slightly based on the specific instrument and experimental conditions.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data

Table 2: <sup>13</sup>C NMR Chemical Shifts (δ, ppm) for C<sub>7</sub>H<sub>15</sub>Cl Isomers in CDCl<sub>3</sub>

Isomer	C-Cl	Other Aliphatic Carbons
1-Chloroheptane	45.3	32.7, 31.5, 28.8, 26.7, 22.6, 14.1[2][3]
2-Chloroheptane	62.5	41.5, 36.2, 28.9, 25.3, 22.5, 14.0[4][5][6]
3-Chloroheptane	67.2	38.4, 33.8, 29.3, 22.6, 22.5, 14.0, 10.9[7]
1-Chloro-2-methylhexane	52.1	38.4, 34.9, 29.3, 23.0, 18.9, 14.1
2-Chloro-2-methylhexane	71.8	45.1, 33.9, 25.8, 22.8, 14.0

## Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (cm<sup>-1</sup>) for C<sub>7</sub>H<sub>15</sub>Cl Isomers

Isomer	C-H Stretch	C-H Bend	C-Cl Stretch
1-Chloroheptane	2850-2960	~1465, ~1380	~650-730
2-Chloroheptane	2850-2960	~1465, ~1380	~610-690[8][9]
3-Chloroheptane	2850-2960	~1465, ~1380	~600-680
1-Chloro-2-methylhexane	2850-2960	~1465, ~1380	~660-740
2-Chloro-2-methylhexane	2850-2960	~1465, ~1380	~560-640

## Mass Spectrometry (MS) Data

Table 4: Characteristic Mass Spectrometry Fragments (m/z) for C<sub>7</sub>H<sub>15</sub>Cl Isomers

Isomer	Molecular Ion (M <sup>+</sup> )	[M-Cl] <sup>+</sup>	[M-HCl] <sup>+</sup>	Other Key Fragments
1-Chloroheptane	134/136	99	98	43, 56, 70
2-Chloroheptane	134/136	99	98	43, 56, 63, 105/107[10][11][12]
3-Chloroheptane	134/136	99	98	43, 57, 71
1-Chloro-2-methylhexane	134/136	99	98	43, 57, 70
2-Chloro-2-methylhexane	134/136	99	-	57, 77

Note: The presence of two molecular ion peaks (M<sup>+</sup> and M+2) in a roughly 3:1 ratio is characteristic of compounds containing one chlorine atom, due to the natural abundance of the <sup>35</sup>Cl and <sup>37</sup>Cl isotopes.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the chloroheptane isomer was dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **Instrumentation:** Spectra were acquired on a Bruker AVANCE III 400 MHz spectrometer, or an equivalent instrument.
- **$^1\text{H}$  NMR Acquisition:** Proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Carbon-13 NMR spectra were recorded using a proton-decoupled pulse program with a spectral width of 250 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.<sup>[13]</sup> Typically, 1024 scans were accumulated.
- **Data Processing:** The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

### Infrared (IR) Spectroscopy

#### Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

- **Instrumentation:** A Thermo Scientific Nicolet iS5 FT-IR spectrometer equipped with a diamond ATR accessory, or a similar instrument, was used.
- **Sample Application:** A single drop of the neat liquid chloroheptane isomer was placed directly onto the clean diamond ATR crystal.

- **Data Acquisition:** The spectrum was recorded over the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . 32 scans were co-added to improve the signal-to-noise ratio.
- **Background Correction:** A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

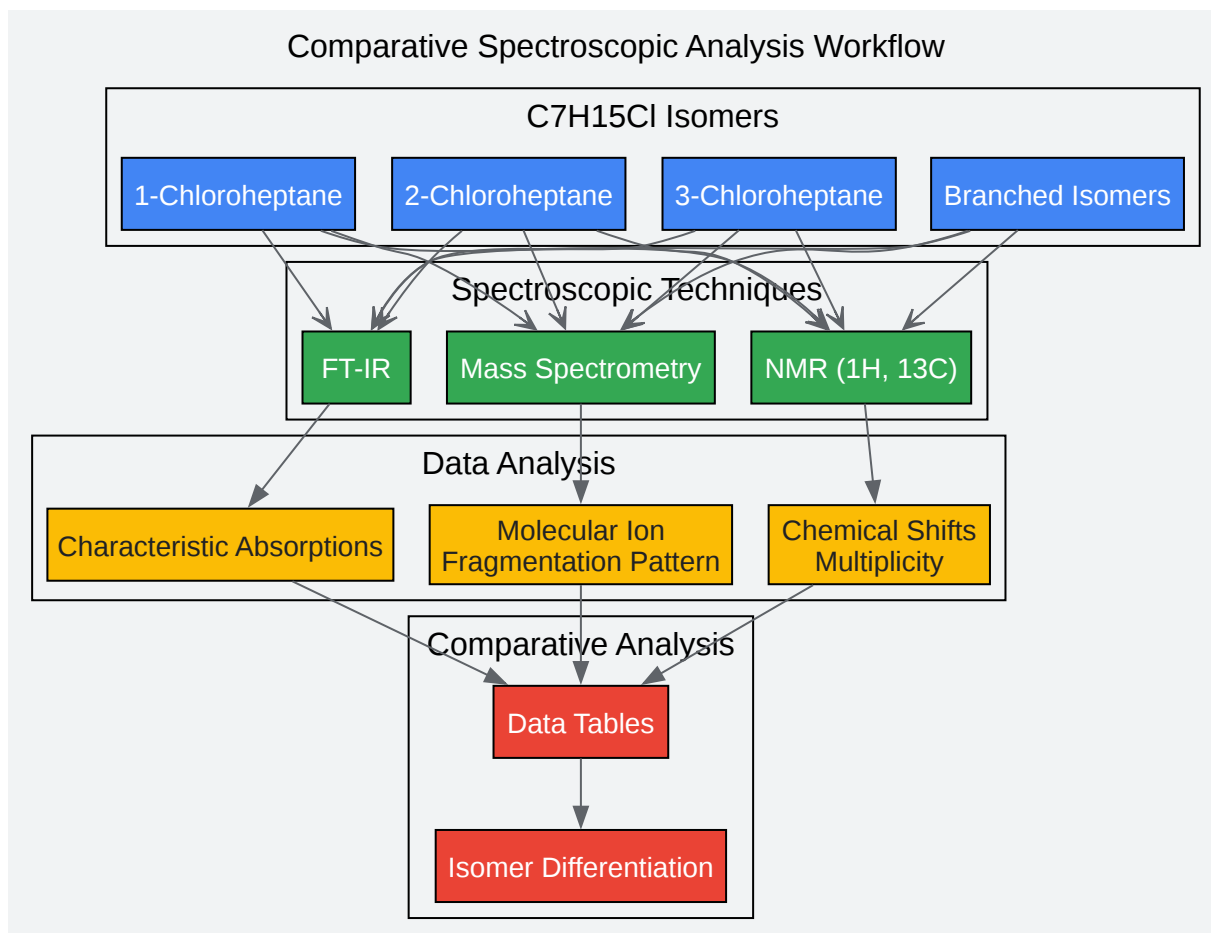
## Mass Spectrometry (MS)

### Electron Ionization (EI) Mass Spectrometry

- **Instrumentation:** A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization source, such as an Agilent 7890B GC system connected to a 5977A MSD, was used.
- **Sample Introduction:** The chloroheptane isomer was diluted in dichloromethane (1 mg/mL), and 1  $\mu\text{L}$  of the solution was injected into the GC inlet, which was held at 250°C. The sample was separated on a nonpolar capillary column (e.g., HP-5ms) before entering the mass spectrometer.
- **Ionization:** The separated compounds were ionized by electron impact at 70 eV.
- **Mass Analysis:** The mass spectrum was scanned over a mass-to-charge ( $m/z$ ) range of 40-400 amu.
- **Data Analysis:** The resulting mass spectrum was analyzed to identify the molecular ion and characteristic fragment ions.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of  $\text{C}_7\text{H}_{15}\text{Cl}$  isomers.



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Caption: Workflow for the spectroscopic analysis of C7H15Cl isomers.

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